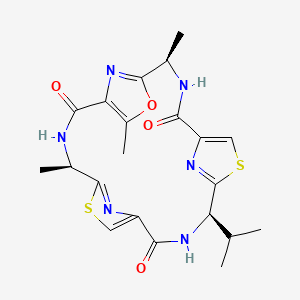

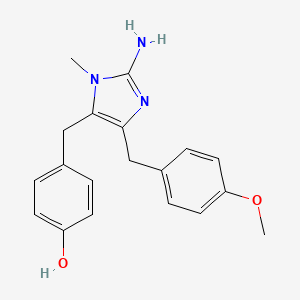

Naamine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naamine A is a natural product found in Notodoris citrina, Leucetta chagosensis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antifungal and Antiviral Properties

Naamine A, derived from the Indonesian sponge Leucetta chagosensis, has displayed significant antifungal activity. Specifically, it has shown effectiveness against the phytopathogenic fungus Cladosporium herbarum and mild cytotoxicity against certain cell lines. Moreover, naamine derivatives have demonstrated notable in vivo activity against tobacco mosaic virus, outperforming commercial plant virucides like ribavirin. This positions this compound and its derivatives as promising agents in antifungal and antiviral research (Hassan et al., 2004); (Guo et al., 2018).

Role in Plant Zinc Homeostasis

Research on nicotianamine (NA), a variant of naamine, highlights its crucial role in plant zinc homeostasis. NA forms stable complexes with various metal cations, including zinc, and facilitates zinc trafficking in plants. It is particularly significant for biofortification efforts, as it binds zinc in rice grains in a form that is bioavailable for humans (Clemens et al., 2013).

Inhibition of Nitric Oxide Synthase

This compound has also been found to possess moderate antifungal and nitric oxide synthase inhibitory activities. This suggests its potential application in the study of fungal infections and conditions related to nitric oxide production (Dunbar et al., 2000).

Iron Deficiency and Hypertension Control

In the context of human health, studies have explored nicotianamine's roles in iron homeostasis and as a potential antihypertensive agent. It inhibits angiotensin I-converting enzyme, suggesting a role in hypertension management. Additionally, it is involved in controlling iron levels in plants, which has implications for biofortification and nutrition (Hayashi & Kimoto, 2007).

Enhancing Iron Bioavailability

Nicotianamine and its derivatives have shown to enhance iron bioavailability more effectively than other known enhancers. This property is particularly beneficial for improving the nutritional quality of staple plant foods (Beasley et al., 2019).

Antihypertensive Effects in Rice

Genetically modified rice containing higher levels of nicotianamine has been developed to exploit its antihypertensive properties. This biofortification approach aims to utilize the health benefits of nicotianamine in everyday diet (Usuda et al., 2009).

Biochemical and Molecular Analysis

Advanced analytical techniques have been used to study nicotianamine, contributing to our understanding of its role in physiological processes. This includes the use of isotopically labelled nicotianamine for fast and sensitive analysis (Schmidt et al., 2011).

Cosmetic Applications

In the field of dermatology, derivatives like N-acetyl glucosamine (a related compound to naamine) have been used in topical treatments for hyperpigmentation disorders. This demonstrates the broader applicability of naamine-related compounds beyond traditional medical or agricultural fields (Bissett et al., 2007).

Electronic Structure Studies

The electronic structures of this compound have been studied to understand their charge transfer properties, which is vital for comprehending their biological activity at a molecular level (Jiang et al., 2011).

Propiedades

Fórmula molecular |

C19H21N3O2 |

|---|---|

Peso molecular |

323.4 g/mol |

Nombre IUPAC |

4-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]phenol |

InChI |

InChI=1S/C19H21N3O2/c1-22-18(12-14-3-7-15(23)8-4-14)17(21-19(22)20)11-13-5-9-16(24-2)10-6-13/h3-10,23H,11-12H2,1-2H3,(H2,20,21) |

Clave InChI |

UKDSUTMIUKSRCH-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)O |

Sinónimos |

naamine A |

Origen del producto |

United States |

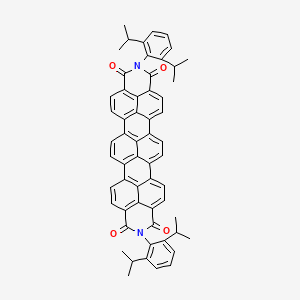

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

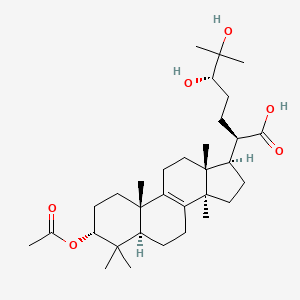

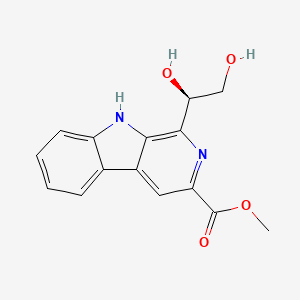

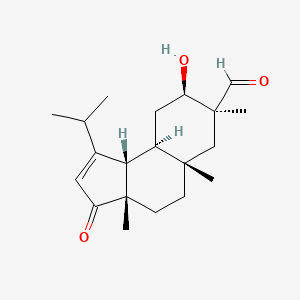

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)

![N-benzyl-1-(2-chloro-2-phenyl-ethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1245983.png)